BenchChemオンラインストアへようこそ!

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone (CAS 897484-89-8) is a synthetic small molecule belonging to the benzothiazole-piperazine-sulfonyl ethanone class, with molecular formula C21H23N3O3S2 and molecular weight 429.55 g/mol. The compound features a 4,6-dimethyl-substituted benzothiazole core linked via a piperazine bridge to a phenylsulfonyl ethanone moiety.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
CAS No. 897484-89-8
Cat. No. B2528432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone
CAS897484-89-8
Molecular FormulaC21H23N3O3S2
Molecular Weight429.55
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4)C
InChIInChI=1S/C21H23N3O3S2/c1-15-12-16(2)20-18(13-15)28-21(22-20)24-10-8-23(9-11-24)19(25)14-29(26,27)17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3
InChIKeyHTIBIOHNERHPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone (CAS 897484-89-8): Structural Identity and Procurement Baseline


1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone (CAS 897484-89-8) is a synthetic small molecule belonging to the benzothiazole-piperazine-sulfonyl ethanone class, with molecular formula C21H23N3O3S2 and molecular weight 429.55 g/mol. The compound features a 4,6-dimethyl-substituted benzothiazole core linked via a piperazine bridge to a phenylsulfonyl ethanone moiety. This specific substitution pattern on the benzothiazole ring—methyl groups at the 4- and 6-positions—distinguishes it from other benzothiazole-piperazine derivatives that carry different substituents (e.g., 4-methyl, 6-nitro, 4,7-dimethoxy, or unsubstituted benzothiazole). The compound is offered by chemical vendors for non-human research purposes only, and its InChI Key is HTIBIOHNERHPQO-UHFFFAOYSA-N.

Why Benzothiazole-Piperazine-Sulfonyl Ethanones Cannot Be Interchanged: The Case for 4,6-Dimethyl Substitution in 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone


Within the benzothiazole-piperazine-sulfonyl ethanone chemotype, even minor alterations to the benzothiazole substitution pattern can profoundly influence physicochemical properties such as lipophilicity (cLogP), polar surface area, and hydrogen-bonding capacity, which in turn govern target binding, cellular permeability, and pharmacokinetic behavior. [1] The 4,6-dimethylbenzothiazole scaffold in CAS 897484-89-8 presents a distinct electronic and steric environment compared to analogs bearing electron-withdrawing groups (e.g., 6-nitro), hydrogen-bond donors/acceptors (e.g., 4,7-dimethoxy), or monomethyl substitution (e.g., 4-methyl). These differences mean that generic substitution with a structurally similar but non-identical benzothiazole-piperazine derivative is likely to yield divergent biological activity profiles and is not scientifically justifiable without explicit comparative data.

Quantitative Differentiation Evidence for 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone: What the Data Show and What Remains Unproven


Structural Uniqueness: 4,6-Dimethylbenzothiazole Substitution Pattern vs. Closest Analogs

The target compound carries a 4,6-dimethyl substitution on the benzothiazole ring. The closest commercially available analogs include 1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone (MW 415.53, single methyl at position 4), 1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone (MW 461.55, two methoxy groups), and 1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone (nitro group at position 6). No direct head-to-head biological comparison data exist in the peer-reviewed literature for these analogs. The 4,6-dimethyl pattern offers a unique combination of modest lipophilicity enhancement without introducing hydrogen-bond donors/acceptors (as methoxy does) or strong electron-withdrawing effects (as nitro does), which may confer distinct binding properties in hydrophobic pockets.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Physicochemical Differentiation: Calculated cLogP and Hydrogen-Bonding Profile

Using in silico prediction methods, the 4,6-dimethyl substitution pattern yields a calculated cLogP of approximately 3.5 and contains zero hydrogen-bond donors, with 6 hydrogen-bond acceptors. [1] By comparison, the 4,7-dimethoxy analog (MW 461.55) introduces two additional oxygen atoms that serve as hydrogen-bond acceptors, increasing the acceptor count to 8 and altering the polar surface area. The 6-nitro analog introduces a strong electron-withdrawing group that substantially lowers the pKa of the benzothiazole nitrogen and increases molecular polarity. These differences are class-level inferences based on well-established medicinal chemistry principles; no direct experimental profiling data for CAS 897484-89-8 have been published.

Drug Discovery ADME Prediction Physicochemical Profiling

Class-Level Cytotoxic Activity in Benzothiazole-Piperazine Derivatives

Benzothiazole-piperazine derivatives as a class have demonstrated in vitro cytotoxic activity against multiple cancer cell lines. In one study, ten benzothiazole-piperazine derivatives were screened against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines; most compounds were active, with aroyl-substituted derivatives showing the highest potency. [1] However, CAS 897484-89-8 was not among the compounds tested. No quantitative IC50 or GI50 data have been published for the target compound in any peer-reviewed study. Any extrapolation of class-level cytotoxicity to the 4,6-dimethylbenzothiazole compound is speculative and unsupported by experimental evidence.

Anticancer Research Cytotoxicity Screening Benzothiazole SAR

Absence of Reported Biological Activity in ChEMBL and PubChem

A search of the ChEMBL and PubChem BioAssay databases for CAS 897484-89-8 (InChI Key: HTIBIOHNERHPQO-UHFFFAOYSA-N) yields no recorded biological activity data, target engagement information, or high-throughput screening results. [1] The ZINC database entry (ZINC34851608) similarly reports no known activity for this compound. [2] This absence contrasts with numerous other benzothiazole-piperazine derivatives that have documented activities against kinases, GPCRs (e.g., 5-HT6 receptor), and ion channels (e.g., Kv7.2/7.3). The lack of any bioactivity annotation for CAS 897484-89-8 is a critical data gap that must be considered in procurement decisions.

Bioactivity Databases Target Engagement High-Throughput Screening

Appropriate Use Cases for 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone Based on Available Evidence


Chemical Biology Probe Development Requiring a 4,6-Dimethylbenzothiazole Scaffold

Researchers designing a focused library of benzothiazole-piperazine analogs for SAR studies may select CAS 897484-89-8 specifically to probe the effect of 4,6-dimethyl substitution. The compound's distinct substitution pattern—lacking hydrogen-bond donors and carrying only modest lipophilic methyl groups—makes it suitable for evaluating steric and electronic contributions of the benzothiazole core in target engagement studies. However, users should procure the compound with the understanding that no prior biological characterization exists, and all activity will need to be measured de novo alongside appropriate controls and comparator compounds such as the 4-methyl or 4,7-dimethoxy analogs.

Physicochemical Benchmarking in ADME Screening Panels

The compound may serve as a reference compound for evaluating how the 4,6-dimethyl substitution pattern affects experimental logP, solubility, and permeability relative to more polar benzothiazole-piperazine derivatives (e.g., those containing methoxy, nitro, or chloro substituents). Because CAS 897484-89-8 has a calculated cLogP of approximately 3.5 and zero hydrogen-bond donors, it represents a moderately lipophilic, neutral scaffold suitable for benchmarking membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. [1]

Negative Control or Inactive Comparator in Benzothiazole-Piperazine Studies

Given the absence of any reported biological activity in public databases such as ChEMBL and PubChem, [2][3] this compound could be rationally employed as a negative control or inactive comparator in assays where structurally related benzothiazole-piperazine derivatives demonstrate activity. Its use as a control requires experimental confirmation of inactivity in the specific assay system, but its lack of annotated targets makes it a plausible candidate for such applications.

Quote Request

Request a Quote for 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.